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Compound Name: Brevinin-1Bb

Cat. No.: B1577966 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brevinin-1Bb is a 24-amino acid cationic antimicrobial peptide (AMP) originally

isolated from the skin secretions of the frog, Rana berlandieri.[1] Like other members of the

brevinin-1 family, it possesses a broad spectrum of activity against various microorganisms.[1]

[2] However, a common characteristic of this peptide family is a significant hemolytic activity,

which is a critical parameter to evaluate during the preclinical development of any potential

therapeutic agent.[2][3] This document provides a detailed protocol for determining the

hemolytic activity of Brevinin-1Bb by quantifying its ability to lyse red blood cells (RBCs). The

primary endpoint of this assay is the HC50 value, which is the peptide concentration that

causes 50% hemolysis.

Principle of the Assay: The hemolytic activity assay is based on the disruption (lysis) of

erythrocyte membranes upon exposure to a test compound like Brevinin-1Bb. When the

erythrocyte membrane is compromised, hemoglobin is released into the surrounding medium.

[4][5] The amount of free hemoglobin in the supernatant, which is directly proportional to the

extent of hemolysis, can be quantified by measuring its absorbance using a spectrophotometer.

The absorbance of samples treated with the peptide is compared to that of a negative control

(0% hemolysis, spontaneous release) and a positive control (100% hemolysis, induced by a

strong detergent) to calculate the percentage of hemolysis.[5]
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This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of

multiple peptide concentrations.

1. Materials and Reagents:

Peptide: Brevinin-1Bb (lyophilized powder)

Erythrocytes: Freshly collected human or sheep whole blood in a tube containing an

anticoagulant (e.g., EDTA or heparin). The use of defibrinated human blood is also a robust

option.[6]

Buffers and Solutions:

Phosphate-Buffered Saline (PBS), pH 7.4

Deionized Water (dH₂O)

0.1% (v/v) Triton X-100 in PBS (for positive control)

Equipment and Consumables:

Refrigerated centrifuge

Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

(alternative wavelengths include 405 nm, 415 nm, or 577 nm)[7][8]

Incubator set to 37°C

Micropipettes and sterile tips

Sterile conical tubes (15 mL and 50 mL)

96-well round-bottom microtiter plates

2. Preparation of Erythrocyte Suspension:

This procedure should be performed gently to avoid premature lysis of the red blood cells.

Collect 5 mL of fresh whole blood into a 15 mL conical tube.
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Centrifuge the blood at 500 x g for 10 minutes at 4°C.[9]

Carefully aspirate and discard the supernatant (plasma) and the buffy coat (the thin white

layer of leukocytes above the red blood cell pellet).

Resuspend the RBC pellet in 10 mL of cold PBS (pH 7.4).

Centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant.

Repeat the washing step (resuspension and centrifugation) three more times to ensure

complete removal of plasma proteins.[8]

After the final wash, resuspend the packed RBCs in PBS to create a 4% (v/v) erythrocyte

suspension. For example, add 200 µL of packed RBCs to 4.8 mL of PBS.

3. Preparation of Brevinin-1Bb Solutions:

Prepare a stock solution of Brevinin-1Bb (e.g., 1 mg/mL) in sterile deionized water or PBS.

Perform a serial two-fold dilution of the stock solution in PBS to create a range of working

concentrations. The final concentrations in the assay should typically range from

approximately 1 µg/mL to 200 µg/mL, as brevinins can be highly hemolytic.

4. Assay Procedure:

In a 96-well round-bottom plate, add 100 µL of PBS to the negative control wells.

Add 100 µL of 0.1% Triton X-100 to the positive control wells.

Add 100 µL of each Brevinin-1Bb dilution to the respective test wells.

To every well, add 100 µL of the 4% erythrocyte suspension, bringing the final volume to 200

µL and the final erythrocyte concentration to 2% (v/v).

Mix gently by pipetting up and down without creating bubbles.

Cover the plate and incubate at 37°C for 1 hour.[7][8] Some protocols may use shorter or

longer incubation times, but 1 hour is a common standard.[5]
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After incubation, centrifuge the plate at 400-500 x g for 10 minutes to pellet the intact

erythrocytes and cell debris.[7]

Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well

plate. Be cautious not to disturb the pellet.

Measure the absorbance of the supernatant at 540 nm using a microplate reader.

5. Data Analysis and Calculation:

Calculate the percentage of hemolysis for each Brevinin-1Bb concentration using the

following formula:[5][8][10]

% Hemolysis = [(A_sample - A_neg_control) / (A_pos_control - A_neg_control)] x 100

Where:

A_sample is the absorbance of the wells treated with Brevinin-1Bb.

A_neg_control is the absorbance of the negative control (PBS), representing spontaneous

hemolysis.

A_pos_control is the absorbance of the positive control (Triton X-100), representing 100%

hemolysis.

Plot the % Hemolysis (Y-axis) against the peptide concentration (X-axis, often on a

logarithmic scale).

Determine the HC50 value, which is the concentration of Brevinin-1Bb that causes 50%

hemolysis, by fitting the data to a dose-response curve.[2]

Data Presentation
Quantitative data from the assay should be organized logically for clarity and comparison.

Table 1: Hemolytic Activity of Brevinin-1Bb
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Peptide Concentration
(µg/mL)

Mean Absorbance (540
nm) ± SD

Calculated % Hemolysis

Negative Control (PBS) 0.045 ± 0.005 0%

Positive Control (Triton) 1.850 ± 0.090 100%

1 0.051 ± 0.007 0.3%

5 0.185 ± 0.015 7.7%

10 0.450 ± 0.030 22.4%

20 0.980 ± 0.050 51.8%

50 1.650 ± 0.075 88.9%

100 1.810 ± 0.080 97.8%

Summary of Results:

Parameter Value

HC50 ~19 µg/mL

Note: The data presented above are hypothetical and for illustrative purposes only.

Visualizations
Experimental Workflow
Caption: Workflow for the Brevinin-1Bb hemolytic activity assay.

Proposed Mechanism of Hemolysis
Caption: Proposed mechanism of peptide-induced erythrocyte lysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7123920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7123920/
https://www.mdpi.com/2072-6651/12/8/484
https://pmc.ncbi.nlm.nih.gov/articles/PMC10709032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10709032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7083869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917735/
https://pubmed.ncbi.nlm.nih.gov/38604530/
https://pubmed.ncbi.nlm.nih.gov/38604530/
https://www.haemoscan.com/files/Hemolysis-Assay-for-Solutes-Manual-240104.pdf
https://bio-protocol.org/exchange/minidetail?id=9649041&type=30
https://bio-protocol.org/exchange/preprintdetail?id=1903&type=3
https://www.thno.org/v14/p2605/thnov14p2605s1.pdf
https://www.benchchem.com/product/b1577966#hemolytic-activity-assay-protocol-for-brevinin-1bb
https://www.benchchem.com/product/b1577966#hemolytic-activity-assay-protocol-for-brevinin-1bb
https://www.benchchem.com/product/b1577966#hemolytic-activity-assay-protocol-for-brevinin-1bb
https://www.benchchem.com/product/b1577966#hemolytic-activity-assay-protocol-for-brevinin-1bb
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1577966?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

